molecular formula C17H18N2O6S B2797066 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2320214-73-9

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2797066
CAS No.: 2320214-73-9
M. Wt: 378.4
InChI Key: ABTCWFXVOAZLRR-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a structurally complex sulfonamide derivative featuring a fused tetrahydrobenzofuran and benzo[d]oxazole core. The molecule incorporates a sulfonamide group at position 5 of the benzo[d]oxazole ring, a methyl substituent at position 3, and a hydroxytetrahydrobenzofuran-derived methyl group linked via an N-alkyl chain.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-19-13-9-11(4-5-15(13)25-16(19)20)26(22,23)18-10-17(21)7-2-3-14-12(17)6-8-24-14/h4-6,8-9,18,21H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCWFXVOAZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC4=C3C=CO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's structure, synthesis, and diverse biological effects based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 349.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions:

Functional Group Description
Hydroxyl (-OH)Enhances hydrogen bonding and solubility.
Sulfonamide (-SO₂NH₂)Known for antibacterial properties and potential enzyme inhibition.
Carbonyl (C=O)May participate in nucleophilic addition reactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the use of tetrahydrobenzofuran derivatives as starting materials. These methods often utilize multicomponent reactions to enhance yield and efficiency. The presence of the hydroxyl group allows for various substitution reactions that can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds within the benzofuran class have been studied for their ability to inhibit bacterial growth. The sulfonamide group is particularly noted for its effectiveness against various pathogens.
  • Anti-inflammatory Effects : Tetrahydrobenzofuran derivatives are reported to possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Activity : In vitro studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound inhibited the growth of CCRF-CEM leukemia cells with an IC50 value significantly lower than 20 µg/mL .
  • Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like diabetes and obesity.

The mechanism through which this compound exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The functional groups present allow for interactions that modulate the activity of these targets:

Target Potential Interaction
EnzymesInhibition or activation affecting metabolic pathways.
ReceptorsModulation leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Hydrazinecarbothioamide Derivatives (Compounds [4–6])

  • Structural Features : These derivatives (e.g., 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides) contain a sulfonylbenzoyl backbone linked to a hydrazinecarbothioamide group. Unlike the target compound, they lack the fused benzo[d]oxazole-tetrahydrobenzofuran system but share sulfonamide and aromatic substituents .
  • Spectral Data : IR spectra show distinct C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, absent in the target compound, which instead exhibits characteristic benzo[d]oxazole C-O-C vibrations (~1250–1300 cm⁻¹) and sulfonamide S=O stretches (~1150–1200 cm⁻¹) .

1,2,4-Triazole-3-thiones (Compounds [7–9])

  • Structural Features : These triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature a triazole-thione ring instead of the benzo[d]oxazole core. They retain sulfonylphenyl groups but lack the tetrahydrobenzofuran moiety .
  • Tautomerism : Unlike the target compound, these triazoles exist in equilibrium between thione and thiol tautomers, confirmed by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S stretches (1247–1255 cm⁻¹) .

Reactivity and Functional Group Dynamics

  • Sulfonamide Stability : The target compound’s sulfonamide group is expected to exhibit higher hydrolytic stability compared to hydrazinecarbothioamides due to the absence of labile C=S bonds.

Implications of Lumping Strategies in Comparative Analysis

As noted in climate modeling studies, compounds with similar functional groups (e.g., sulfonamides, heterocycles) may be "lumped" into surrogate categories for predictive analyses . However, the target compound’s unique fused-ring system distinguishes it from simpler sulfonamide analogues, necessitating individualized evaluation in pharmacological or environmental studies.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis of this sulfonamide derivative involves multi-step organic reactions, including:

  • Controlled reaction conditions : Use of inert atmospheres (e.g., nitrogen) and precise temperature regulation to minimize side reactions.
  • Purification techniques : Column chromatography (e.g., silica gel) or recrystallization to isolate the target compound from intermediates.
  • Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrahydrobenzofuran methylene protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 10–12 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .

Q. How should researchers handle hygroscopicity during storage?

  • Store in anhydrous conditions (desiccator with silica gel) at –20°C.
  • Use amber vials to prevent photodegradation.
  • Monitor stability via periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How can researchers investigate its inhibitory effects on enzymes like carbonic anhydrases?

  • Enzyme kinetics : Perform Michaelis-Menten assays to measure KiK_i (inhibition constant) under varying substrate concentrations.
  • IC₅₀ determination : Use fluorescence-based assays to quantify dose-dependent inhibition.
  • Molecular docking : Employ software like AutoDock Vina to predict binding interactions with catalytic zinc ions in carbonic anhydrase .

Q. How should conflicting data on the compound’s stability under varying pH conditions be addressed?

  • Conduct pH stability studies (pH 1–12) using HPLC to track degradation products.
  • Apply kinetic modeling (e.g., first-order decay) to calculate half-life (t1/2t_{1/2}) at physiological pH.
  • Validate findings with orthogonal methods like mass spectrometry to rule out artifacts .

Q. What computational approaches predict binding affinity with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the active site.
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity .

Q. How do structural modifications to the benzofuran or sulfonamide moieties affect bioactivity?

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the 4-hydroxy group with a methoxy or halogen to alter hydrogen bonding.
  • Modify the sulfonamide’s N-methyl group to evaluate steric effects on target binding.
    • Compare IC₅₀ values of analogs using standardized enzyme assays .

Q. What strategies optimize solubility for in vivo studies without compromising bioactivity?

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations.
  • Salt formation : Convert the sulfonamide to a sodium salt via acid-base reaction.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to enhance aqueous dispersion .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Standardize assay conditions : Ensure consistent pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted).
  • Cross-validate with orthogonal assays : Compare fluorescence-based results with radiometric or calorimetric methods.
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounding variables .

Methodological Tables

Parameter Recommended Protocol Reference
Synthesis purity validationHPLC (C18 column, 90:10 H₂O:ACN, 1 mL/min)
Enzyme inhibition assayFluorescein-based CA inhibition (λₑₓ 494 nm)
Stability testingAccelerated degradation (40°C/75% RH, 30d)

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